![molecular formula C5HF6NO B3042140 3,5-Bis(trifluoromethyl)isoxazole CAS No. 515845-41-7](/img/structure/B3042140.png)
3,5-Bis(trifluoromethyl)isoxazole
Overview
Description
3,5-Bis(trifluoromethyl)isoxazole is a chemical compound with the molecular formula C5HF6NO. It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)isoxazoles can be achieved by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been further extended to the synthesis of perfluoroalkylated isoxazoles . Other synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Chemical Reactions Analysis
The reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields at room temperature in the presence of IBX as a catalyst . Other reactions involve the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Scientific Research Applications
- Biological Interests : Isoxazoles synthesized via metal-free routes have significant biological interests .
- Specific Use : It reacts exothermically with 4-pyrrolidinopyridine to form arylaminothiocarbonylpyridinium zwitterionic salts .
- Method : Base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles (using water instead of chloroform) offer a faster and efficient route to prepare 3,5-disubstituted isoxazoles .
Drug Discovery and Medicinal Chemistry
Chemical Derivatization
Anticancer Agents
Antimicrobial Studies
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mechanism of Action
Target of Action
The substitution of various groups on the isoxazole ring imparts different activity .
Mode of Action
It is known that isoxazole derivatives can interact with biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The swissadme database was used to assess the physicochemical properties and drug-likeness properties of synthesized isoxazole derivatives .
Result of Action
It has been suggested that certain isoxazole derivatives can cause apoptosis in cancer cells .
Action Environment
It is known that 3,5-bis(trifluoromethyl)isoxazole is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .
properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF6NO/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBXWRQAJNQQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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